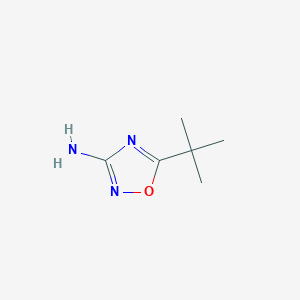

5-Tert-butyl-1,2,4-oxadiazol-3-amine

Description

BenchChem offers high-quality 5-Tert-butyl-1,2,4-oxadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-1,2,4-oxadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGOKAONCMZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is recognized as a bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] This guide details the synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine is typically achieved through a two-step process. The first step involves the formation of pivalamidoxime from pivalonitrile. The subsequent step is the cyclization of pivalamidoxime with a suitable reagent, such as cyanamide or a derivative, to form the final 3-amino-1,2,4-oxadiazole ring.

Figure 1: Overall synthesis workflow for 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Experimental Protocols

Step 1: Synthesis of Pivalamidoxime

The initial step is the conversion of pivalonitrile (trimethylacetonitrile) to pivalamidoxime. This reaction is a nucleophilic addition of hydroxylamine to the nitrile group.[2][3]

Figure 2: Key components for the synthesis of pivalamidoxime.

Methodology:

-

To a solution of pivalonitrile (1.0 eq) in a suitable solvent such as ethanol or 2-propanol, add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium carbonate or sodium hydroxide, 1.5 eq).[1]

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pivalamidoxime as a white solid.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |

| Pivalonitrile | 1.0 | 83.13 | Also known as trimethylacetonitrile.[4] |

| Hydroxylamine HCl | 1.5 | 69.49 | Used to generate free hydroxylamine. |

| Sodium Carbonate | 1.5 | 105.99 | Base for neutralizing hydroxylamine HCl. |

| Ethanol | - | 46.07 | Reaction solvent. |

Table 1: Reagents for Pivalamidoxime Synthesis.

Step 2: Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine

The second step involves the cyclization of pivalamidoxime with cyanamide to form the 3-amino-1,2,4-oxadiazole ring. This reaction proceeds via an initial addition of the amidoxime to the cyanamide, followed by a dehydrative cyclization.

Figure 3: Key components for the cyclization reaction.

Methodology:

-

In a reaction vessel, dissolve pivalamidoxime (1.0 eq) in a suitable solvent such as dioxane or dimethylformamide (DMF).

-

Add cyanamide (1.1 eq) to the solution. A base such as sodium hydride or potassium carbonate may be added to facilitate the reaction.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

-

The crude product is then purified by column chromatography or recrystallization to afford 5-tert-butyl-1,2,4-oxadiazol-3-amine.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |

| Pivalamidoxime | 1.0 | 116.16 | Synthesized in Step 1. |

| Cyanamide | 1.1 | 42.04 | Reagent for the 3-amino group. |

| Dioxane | - | 88.11 | Aprotic solvent for cyclization. |

Table 2: Reagents for Cyclization to form 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Quantitative Data Summary

The following table summarizes the expected yield and key characterization data for the target compound. Yields for analogous 3-amino-5-substituted-1,2,4-oxadiazoles can vary, but moderate to good yields are generally expected.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |

| 5-tert-butyl-1,2,4-oxadiazol-3-amine | C₆H₁₁N₃O | 141.17 | 60-80 | White to off-white solid |

Table 3: Physicochemical Properties and Expected Yield.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm) and the amine protons (broad singlet). |

| ¹³C NMR | Signals for the tert-butyl carbons, and the two distinct carbons of the oxadiazole ring. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 142.10 |

Table 4: Expected Analytical Characterization Data.

Conclusion

The synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine is a straightforward process involving the formation of a pivalamidoxime intermediate followed by a cyclization reaction with cyanamide. The methodologies presented in this guide are based on established synthetic routes for related 1,2,4-oxadiazole derivatives. These protocols can be adapted and optimized by researchers for the efficient production of this and similar compounds for further investigation in drug discovery programs.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-tert-butyl-1,2,4-oxadiazol-3-amine: A Review of Available Chemical Information

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available chemical and physical properties of 5-tert-butyl-1,2,4-oxadiazol-3-amine. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for this specific compound remains limited. This document serves to consolidate the known information and provide context based on related chemical structures.

Core Chemical Identity

5-tert-butyl-1,2,4-oxadiazol-3-amine is a heterocyclic organic compound. Its structure features a five-membered 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5th position and an amine group at the 3rd position.

| Identifier | Value |

| CAS Number | 91362-43-5[1][2][3] |

| Molecular Formula | C₆H₁₁N₃O[1][2] |

| Molecular Weight | 141.17 g/mol [1] |

Physicochemical Properties

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 5-tert-butyl-1,2,4-oxadiazol-3-amine has not been identified in the public domain. The general fragmentation patterns of 1,2,4-oxadiazoles in mass spectrometry have been reviewed, which could provide a basis for analysis if the compound were to be studied[4][5].

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine is not described in the available literature. However, a general and common method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.

A generalized workflow for the synthesis of 1,2,4-oxadiazoles is presented below.

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the involvement of 5-tert-butyl-1,2,4-oxadiazol-3-amine in any signaling pathways. However, the 1,2,4-oxadiazole scaffold is a known pharmacophore and is present in various biologically active compounds with a wide range of activities, including antimicrobial and anticancer properties[6].

Conclusion

While the chemical identity of 5-tert-butyl-1,2,4-oxadiazol-3-amine is established with a unique CAS number, a significant gap exists in the publicly available scientific literature regarding its detailed chemical and physical properties, specific synthetic protocols, and biological activities. Researchers and drug development professionals interested in this compound may need to perform de novo characterization to ascertain its properties and potential applications. The information provided herein is based on the limited data available and general knowledge of the 1,2,4-oxadiazole class of compounds.

References

- 1. 1pchem.com [1pchem.com]

- 2. 91362-43-5|5-tert-Butyl-1,2,4-oxadiazol-3-amine|5-tert-Butyl-1,2,4-oxadiazol-3-amine|-范德生物科技公司 [bio-fount.com]

- 3. 91362-43-5|5-(tert-Butyl)-1,2,4-oxadiazol-3-amine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine (CAS Number: 69741-92-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-tert-butyl-1,3,4-oxadiazol-2-amine (CAS: 69741-92-0). While specific experimental data on the biological activity of this compound is limited in publicly available literature, this document summarizes the known attributes of the broader class of 2-amino-5-substituted-1,3,4-oxadiazoles, providing a valuable resource for researchers exploring the potential applications of this molecule. This guide includes a compilation of its known physicochemical properties, a generalized synthesis protocol, and an overview of the reported biological activities of structurally related compounds.

Chemical and Physical Properties

5-tert-butyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound. The presence of the tert-butyl group significantly influences its physical properties, notably increasing its lipophilicity.

| Property | Value | Source |

| CAS Number | 69741-92-0 | N/A |

| Molecular Formula | C₆H₁₁N₃O | N/A |

| Molecular Weight | 141.17 g/mol | N/A |

| Appearance | White solid/powder | Sigma-Aldrich[1] |

| SMILES | CC(C)(C)C1=NN=C(O1)N | PubChem[2] |

| InChI | InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | Sigma-Aldrich[1] |

| InChIKey | WONCYNYJYMAVNA-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Predicted XlogP | 0.5 | PubChem[2] |

| Monoisotopic Mass | 141.09021 Da | PubChem[2] |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 142.09749 |

| [M+Na]⁺ | 164.07943 |

| [M-H]⁻ | 140.08293 |

| Data sourced from PubChem's predicted collision cross section data.[2] |

Synthesis and Characterization

General Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

This protocol is a generalized procedure based on established methods for analogous compounds.[3][4]

Step 1: Synthesis of the Acylthiosemicarbazide Intermediate

-

To a solution of the corresponding acid chloride (e.g., pivaloyl chloride for the synthesis of the title compound) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add an equimolar amount of thiosemicarbazide.

-

The reaction is typically stirred at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting solid acylthiosemicarbazide is purified, often by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to the 2-Amino-1,3,4-oxadiazole

-

The acylthiosemicarbazide intermediate is dissolved in a suitable solvent, such as ethanol or methanol.

-

An oxidizing agent is added to the solution. A variety of oxidizing agents have been reported for this transformation, including 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalytic amount of potassium iodide, or iodine in the presence of a base.[3][4]

-

The reaction mixture is stirred, often at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC).

-

The work-up procedure typically involves removal of the solvent, followed by extraction and purification of the crude product by column chromatography or recrystallization.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the amine protons (NH₂) and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts will be dependent on the deuterated solvent used.[5][6]

-

¹³C NMR: Characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as two distinct signals for the carbon atoms of the oxadiazole ring are expected.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine group (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the tert-butyl group, and the C=N and C-O-C stretching vibrations of the oxadiazole ring.[7][8]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (m/z = 141.17) and characteristic fragmentation patterns would confirm its identity.[9]

Biological Activity and Potential Applications

There is a significant body of research on the biological activities of the 1,3,4-oxadiazole scaffold, suggesting a wide range of potential therapeutic applications.[10][11] However, specific biological data for 5-tert-butyl-1,3,4-oxadiazol-2-amine is not extensively reported in the public domain. The information below summarizes the known activities of the broader class of 2-amino-1,3,4-oxadiazole derivatives.

Known Biological Activities of 2-Amino-1,3,4-Oxadiazole Derivatives

-

Enzyme Inhibition: Derivatives of 2-amino-1,3,4-oxadiazole have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against cathepsin K, a cysteine protease involved in bone resorption, suggesting potential applications in the treatment of osteoporosis.[12][13] Other studies have explored their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[14][15]

-

Antimicrobial Activity: The 1,3,4-oxadiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[16] The specific activity is highly dependent on the nature of the substituent at the 5-position of the oxadiazole ring.

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and often related to the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation and survival.[17]

-

Muscle Relaxant Properties: Some 2-amino-5-substituted-1,3,4-oxadiazoles have been identified as possessing muscle relaxant properties.[18]

The tert-butyl group in 5-tert-butyl-1,3,4-oxadiazol-2-amine is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. However, the steric bulk of the tert-butyl group could also influence its binding affinity to specific biological targets.[19]

Experimental Workflows and Signaling Pathways

As no specific biological studies for 5-tert-butyl-1,3,4-oxadiazol-2-amine have been identified, a definitive experimental workflow or signaling pathway cannot be provided. However, based on the known activities of related compounds, a hypothetical workflow for investigating its potential as an enzyme inhibitor is presented below.

Caption: Hypothetical workflow for the evaluation of 5-tert-butyl-1,3,4-oxadiazol-2-amine as an enzyme inhibitor.

Should this compound exhibit significant activity in initial screenings, further investigation into its mechanism of action would be warranted. For example, if it were found to be a potent anticancer agent, studies could focus on its effects on key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR or MAPK pathways.

Caption: Generalized signaling pathway illustrating a potential mechanism of action for an active compound.

Conclusion

5-tert-butyl-1,3,4-oxadiazol-2-amine is a readily synthesizable heterocyclic compound with physicochemical properties that make it an interesting candidate for biological screening. While direct evidence of its biological activity is currently lacking in the public domain, the extensive research on the 1,3,4-oxadiazole scaffold highlights its potential in various therapeutic areas, including enzyme inhibition, antimicrobial, and anticancer applications. This technical guide provides a foundation for researchers to initiate further investigation into the properties and potential applications of this compound. Future studies should focus on its synthesis and purification, followed by comprehensive biological screening to elucidate its pharmacological profile and mechanism of action.

References

- 1. 5-tert-Butyl-1,3,4-oxadiazol-2-amine DiscoveryCPR 69741-92-0 [sigmaaldrich.com]

- 2. PubChemLite - 5-tert-butyl-1,3,4-oxadiazol-2-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Cathepsin K inhibitors based on 2-amino-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. publications.cuni.cz [publications.cuni.cz]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 5-tert-butyl-1,2,4-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-tert-butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is recognized as a versatile scaffold, and its derivatives have shown a wide range of biological activities.[1][2] A thorough understanding of the physicochemical properties of this specific molecule is crucial for its development and application in various research settings. This technical guide provides a summary of the available, albeit limited, physical property data for 5-tert-butyl-1,2,4-oxadiazol-3-amine, alongside predicted values and general characteristics of the 1,2,4-oxadiazole class of compounds. Due to a scarcity of direct experimental data for this particular molecule, this guide also includes representative experimental protocols for determining key physical properties and a proposed synthetic workflow.

Core Physical Properties

Direct experimental data for the physical properties of 5-tert-butyl-1,2,4-oxadiazol-3-amine is not widely available in published literature. Therefore, the following table includes a combination of data for the closely related compound 5-butyl-1,2,4-oxadiazol-3-amine and computationally predicted values for analogous structures. It is important to note that substitutions on the oxadiazole ring can influence properties such as melting and boiling points.[3]

| Property | Value | Data Type | Source |

| Molecular Formula | C6H11N3O | - | [4][5] |

| Molecular Weight | 141.17 g/mol | - | [4][5] |

| Melting Point | Not Available | Experimental | [4][5] |

| Boiling Point | Not Available | Experimental | [4][5] |

| Density | Not Available | Experimental | [4][5] |

| pKa | Not Available | Experimental | - |

| Solubility | Generally low in water for aryl-substituted oxadiazoles | General Trend | [3] |

Spectroscopic and Other Properties

While specific spectroscopic data for 5-tert-butyl-1,2,4-oxadiazol-3-amine is not provided in the search results, general characteristics of oxadiazole derivatives can be inferred.

| Property | Description |

| Appearance | Likely a solid at room temperature, as is common for many substituted oxadiazoles.[6] |

| Stability | The 1,2,4-oxadiazole ring is generally stable under various chemical and thermal conditions, contributing to its metabolic stability in biological systems.[7] |

| Hazard Information | For the similar compound 5-tert-butyl-1,3,4-oxadiazol-2-amine, the GHS pictogram is GHS07 (Warning) with the hazard statement H302 (Harmful if swallowed).[8] |

Representative Experimental Protocols

Given the lack of specific experimental data for the target compound, this section provides detailed, representative methodologies for determining key physical properties applicable to solid organic compounds like 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in a given solvent (e.g., water, ethanol).

Apparatus:

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of the solid compound to a scintillation vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vial for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.

-

Calculate the original solubility in mg/mL or mol/L.

Synthetic Workflow

The synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime intermediate. The following diagram illustrates a general and plausible synthetic route to 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Caption: Proposed synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Logical Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the comprehensive physicochemical characterization of a novel compound like 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Caption: Workflow for physicochemical characterization.

Conclusion

While direct experimental data on the physical properties of 5-tert-butyl-1,2,4-oxadiazol-3-amine is limited, this guide provides a framework for understanding its likely characteristics based on related compounds and general principles of oxadiazole chemistry. The provided representative protocols and workflows offer a starting point for researchers aiming to characterize this and similar molecules. Further experimental investigation is necessary to definitively establish the physicochemical profile of this compound for its potential applications in drug development and other scientific endeavors.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. labsolu.ca [labsolu.ca]

Technical Guide: 5-tert-butyl-1,2,4-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound belonging to the 1,2,4-oxadiazole class. Due to their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties, 1,2,4-oxadiazoles are significant scaffolds in medicinal chemistry and drug discovery programs.[1][2] This guide consolidates key chemical data, presents a generalized experimental protocol for its synthesis, and outlines a typical workflow for biological evaluation, tailored for professionals in the field.

Core Compound Properties

5-tert-butyl-1,2,4-oxadiazol-3-amine is a small molecule featuring a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and an amine group at the 3-position. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Data for 5-tert-butyl-1,2,4-oxadiazol-3-amine

| Property | Value |

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| IUPAC Name | 5-(tert-butyl)-1,2,4-oxadiazol-3-amine |

| CAS Number | Not available |

| Physical State | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine is not detailed in the surveyed literature, a general and widely adopted method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.[3] This intermediate is typically formed by the reaction of an amidoxime with an activated carboxylic acid derivative.

General Synthesis Protocol for 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol is a representative method and may require optimization for the specific synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Step 1: Formation of the Amidoxime

The synthesis typically starts with the preparation of the required amidoxime. For the target compound, a tert-butyl amidoxime would be a potential starting material. This can be prepared from a corresponding nitrile (e.g., trimethylacetonitrile) and hydroxylamine.[3]

Step 2: Acylation of the Amidoxime and Cyclodehydration

-

Activation of Carboxylic Acid: A suitable carboxylic acid is activated. A common activating agent is 1,1'-Carbonyldiimidazole (CDI).[3]

-

Acylation: The activated carboxylic acid is reacted with the amidoxime in a suitable solvent like N,N-Dimethylformamide (DMF) at room temperature to form an O-acyl-amidoxime intermediate.[3]

-

Cyclodehydration: The O-acyl-amidoxime intermediate is then heated (e.g., to 120°C) to induce cyclodehydration, yielding the 1,2,4-oxadiazole ring.[3]

-

Purification: The final product is purified using standard techniques such as liquid-liquid extraction and flash chromatography.[3]

Logical Workflow for Synthesis

Caption: Generalized synthetic workflow for 1,2,4-oxadiazoles.

Biological Activity and Potential Applications

The 1,2,4-oxadiazole ring is a well-established pharmacophore in drug discovery, known for its metabolic stability and ability to act as a bioisostere for amides and esters.[3] Compounds containing this scaffold have demonstrated a wide range of biological activities.

Known Activities of 1,2,4-Oxadiazole Derivatives:

-

Antimicrobial Activity: Many 1,2,4-oxadiazole derivatives have shown potent activity against various bacterial and fungal strains.[1] Some have been investigated as potential treatments for infections caused by Staphylococcus aureus, Escherichia coli, and Candida albicans.[1]

-

Anti-inflammatory and Analgesic Effects: This class of compounds has been explored for its potential to reduce inflammation and pain.

-

Anticancer Properties: Certain 1,2,4-oxadiazoles have been evaluated for their efficacy against various cancer cell lines.[2]

-

Antiviral and Antiparasitic Activity: The scaffold is also present in compounds investigated for activity against viruses and parasites like Trypanosoma cruzi.[1][2]

Given the prevalence of these activities within the 1,2,4-oxadiazole class, it is plausible that 5-tert-butyl-1,2,4-oxadiazol-3-amine could be a candidate for screening in these therapeutic areas.

Experimental Workflow for Biological Screening

References

Technical Guide: Solubility Profile of 5-tert-butyl-1,2,4-oxadiazol-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5-tert-butyl-1,2,4-oxadiazol-3-amine in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from structurally related molecules and general chemical principles to predict its solubility behavior. Furthermore, a detailed experimental protocol for determining the solubility of the compound is provided, along with a logical workflow diagram to guide researchers in their experimental design.

Introduction

5-tert-butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a well-established bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to provide a predictive solubility profile and a practical framework for its experimental determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which depends on the interplay of its molecular structure, polarity, and capacity for hydrogen bonding. The structure of 5-tert-butyl-1,2,4-oxadiazol-3-amine includes a polar 1,2,4-oxadiazole ring with a primary amine group, which can act as a hydrogen bond donor and acceptor, and a non-polar tert-butyl group.

Based on the analysis of related amino-oxadiazole and amino-thiadiazole structures[2][3][4], a qualitative solubility profile can be predicted. The presence of the polar amine and oxadiazole moieties suggests good solubility in polar aprotic and protic solvents. Conversely, the non-polar tert-butyl group may impart some solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of 5-tert-butyl-1,2,4-oxadiazol-3-amine in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds from the amine group and their high polarity can effectively solvate the polar oxadiazole ring. Studies on similar amino-oxadiazole ligands have shown high solubility in DMSO.[3] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, leading to favorable interactions with the amine and nitrogen atoms of the oxadiazole ring. A related amino-thiadiazole is known to be soluble in methanol.[2] Recrystallization of similar compounds is often performed from ethanol. |

| Moderate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Solubility studies of a related amino-oxadiazole derivative have been conducted in acetone and ethyl acetate.[4] Precipitation may occur over time if a supersaturated solution is created.[2] |

| Low Polarity | Dichloromethane (DCM) | Low to Moderate | While less polar, DCM can still act as a hydrogen bond acceptor. However, the overall polarity of the compound may limit its solubility. |

| Non-polar | Hexane, Toluene | Low / Insoluble | The significant polarity of the oxadiazole and amine groups is unlikely to be overcome by these non-polar solvents, which primarily engage in van der Waals interactions.[2][3] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of 5-tert-butyl-1,2,4-oxadiazol-3-amine, based on common laboratory techniques such as the isothermal shake-flask method.

3.1. Materials and Equipment

-

5-tert-butyl-1,2,4-oxadiazol-3-amine (solid, of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Isothermal shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-tert-butyl-1,2,4-oxadiazol-3-amine to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculate the concentration of the compound in the saturated solution using the calibration curve and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

References

An In-depth Technical Guide to 5-(tert-butyl)-1,2,4-oxadiazol-3-amine

Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester groups.[1][2] This technical guide focuses on the specific derivative, 5-(tert-butyl)-1,2,4-oxadiazol-3-amine, providing a comprehensive overview of its nomenclature, physicochemical properties, and a detailed protocol for its synthesis. Furthermore, this paper explores the broader biological significance of the 3-amino-1,2,4-oxadiazole class of compounds, supported by logical diagrams to illustrate synthetic pathways and their established role in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this versatile heterocyclic compound.

Introduction

Heterocyclic compounds form the foundation of a vast number of pharmaceutical agents. Among these, the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention.[3] Its derivatives are integral to numerous drug discovery programs, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's properties.[4][5] The metabolic stability conferred by the oxadiazole ring, often replacing more labile ester or amide functionalities, makes it a "privileged scaffold" in the design of novel therapeutics.[2]

This guide provides a detailed examination of 5-(tert-butyl)-1,2,4-oxadiazol-3-amine , a derivative featuring a bulky tert-butyl group that can enhance lipophilicity and an amino group that provides a key site for hydrogen bonding and further functionalization.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is 5-(tert-butyl)-1,2,4-oxadiazol-3-amine . While specific experimental data for this exact compound is limited in publicly accessible literature, its properties can be predicted based on its structure and data from closely related analogues.

| Property | Value | Source |

| IUPAC Name | 5-(tert-butyl)-1,2,4-oxadiazol-3-amine | - |

| Synonyms | 3-Amino-5-tert-butyl-1,2,4-oxadiazole | - |

| Molecular Formula | C₆H₁₁N₃O | [6] |

| Molecular Weight | 141.17 g/mol | [6] |

| CAS Number | 114065-37-1 (for 3-(tert-Butyl)-1,2,4-oxadiazol-5-amine) | [7] |

| Predicted Boiling Point | 242.2 ± 23.0 °C | [7] |

| Predicted Density | 1.105 ± 0.06 g/cm³ | [7] |

| Predicted pKa | (To be determined experimentally) | - |

| Predicted LogP | (To be determined experimentally) | - |

Note: Data for CAS number, boiling point, and density are for the isomer 3-(tert-Butyl)-1,2,4-oxadiazol-5-amine and are provided for reference.[7]

Synthesis and Experimental Protocols

The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an amidoxime with a suitable acylating agent or equivalent.[1][8] For the synthesis of a 3-amino substituted oxadiazole, a common and efficient method involves the reaction of an amidoxime with cyanogen bromide or a cyanamide equivalent.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 5-(tert-butyl)-1,2,4-oxadiazol-3-amine involves a two-step process starting from pivalonitrile. The first step is the formation of the key intermediate, pivalamidoxime (also known as 2,2-dimethylpropanamidoxime). The second step is the cyclization of this amidoxime with a source for the C-N portion of the heterocycle, such as cyanamide, to yield the final product.

Caption: Synthetic workflow for 5-(tert-butyl)-1,2,4-oxadiazol-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of Pivalamidoxime

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add pivalonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).

-

Solvent: Add a 1:1 mixture of ethanol and water as the solvent, sufficient to dissolve the reagents upon heating.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude pivalamidoxime. The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate to yield a white crystalline solid.

Step 2: Synthesis of 5-(tert-butyl)-1,2,4-oxadiazol-3-amine

-

Reagents & Setup: In a 100 mL round-bottom flask, dissolve pivalamidoxime (1.0 eq) and cyanamide (1.1 eq) in dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the formation of the product by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-(tert-butyl)-1,2,4-oxadiazol-3-amine.

Biological Activity and Drug Development Applications

While specific bioactivity data for 5-(tert-butyl)-1,2,4-oxadiazol-3-amine is not extensively documented, the 1,2,4-oxadiazole class and its 3-amino substituted derivatives are well-studied for a variety of pharmacological effects.

-

Antimicrobial and Antifungal Activity: Numerous 1,2,4-oxadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.[4] The presence of the amino group can be crucial for interacting with biological targets in pathogens.

-

Anticancer Properties: The oxadiazole scaffold is present in compounds evaluated for anticancer activity. They can act through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.[2]

-

CNS Activity: Certain 3-amino-1,2,4-oxadiazoles have shown depressant activity on the central nervous system (CNS), indicating potential for development as sedatives or anxiolytics.[9]

-

Enzyme Inhibition: The rigid heterocyclic structure is suitable for designing specific enzyme inhibitors, for targets such as monoamine oxidase-B (MAO-B) or acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.[5]

The primary role of the 1,2,4-oxadiazole ring in drug design is often as a bioisostere—a chemical substitute for another functional group that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.

Caption: Role of 1,2,4-oxadiazole as a bioisostere in drug design.

Conclusion

5-(tert-butyl)-1,2,4-oxadiazol-3-amine is a member of a pharmacologically significant class of heterocyclic compounds. While detailed experimental data for this specific molecule is sparse, established synthetic routes for 3-amino-1,2,4-oxadiazoles are robust and adaptable for its preparation. Based on the extensive research into related structures, this compound represents a promising building block for the development of novel therapeutic agents, particularly in the areas of infectious diseases, oncology, and neurology. The strategic use of the 1,2,4-oxadiazole core as a metabolically stable bioisostere continues to be a valuable tool for medicinal chemists aiming to optimize the pharmacokinetic profiles of new drug candidates. Further research into the specific biological activities of this compound is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3-(tert-Butyl)-1,2,4-oxadiazol-5-amine [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Synthesis and Potential Applications of 5-tert-butyl-1,2,4-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document outlines a plausible synthetic pathway based on established methodologies for analogous 1,2,4-oxadiazole derivatives. The guide also touches upon the potential biological significance of this class of compounds, drawing parallels from related structures.

Introduction to 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in a wide array of biologically active molecules.[1] Its derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The metabolic stability and ability to act as a bioisostere for amide and ester functionalities make the 1,2,4-oxadiazole moiety an attractive component in drug design.[4]

Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine

A prevalent and effective method for the synthesis of 3-amino-1,2,4-oxadiazoles involves the reaction of an amidoxime with cyanogen bromide. For the synthesis of the target molecule, 5-tert-butyl-1,2,4-oxadiazol-3-amine, the logical precursors are pivalamidoxime (also known as tert-butylamidoxime) and cyanogen bromide.

Caption: Synthetic workflow for 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Proposed Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar 3-amino-1,2,4-oxadiazoles and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Pivalamidoxime

Pivalamidoxime can be prepared from pivalonitrile and hydroxylamine.

-

Materials: Pivalonitrile, Hydroxylamine hydrochloride, Sodium carbonate, Ethanol, Water.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.

-

Add pivalonitrile to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield pivalamidoxime.

-

Step 2: Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine

-

Materials: Pivalamidoxime, Cyanogen bromide, a suitable solvent (e.g., methanol or ethanol), and a base (e.g., sodium bicarbonate).

-

Procedure:

-

Dissolve pivalamidoxime in the chosen solvent.

-

Cool the solution in an ice bath.

-

Add a solution of cyanogen bromide in the same solvent dropwise, maintaining the low temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5]

-

After the addition is complete, add a solution of the base to neutralize the hydrobromic acid formed during the reaction.

-

Allow the reaction to stir at room temperature, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Characterization Data (Hypothetical)

As no specific characterization data for 5-tert-butyl-1,2,4-oxadiazol-3-amine has been found in the searched literature, the following table presents expected and analogous data based on similar structures. This data should be confirmed by experimental analysis upon synthesis.

| Analysis | Expected/Analogous Data |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol [6] |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3-1.4 ppm) and amine protons (broad singlet). |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, and two distinct signals for the oxadiazole ring carbons. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 142.0975. |

| Appearance | Likely a solid at room temperature. |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 5-tert-butyl-1,2,4-oxadiazol-3-amine is not documented, the broader class of 3-amino-1,2,4-oxadiazoles has been investigated for various therapeutic applications.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.[2][3][7] These compounds have shown activity against a range of bacterial and fungal pathogens.[7] A study on 3-substituted 5-amino-1,2,4-oxadiazoles demonstrated their effectiveness against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida.[8] The mechanism of action for many antimicrobial heterocycles involves the inhibition of essential enzymes or disruption of cell wall synthesis.

Caption: Potential mechanism of antimicrobial action.

Cytotoxic and Anticancer Activity

Derivatives of 1,2,4-oxadiazole have also been explored for their cytotoxic properties against various cancer cell lines.[1] The presence of the oxadiazole ring can contribute to the molecule's ability to interact with biological targets involved in cell proliferation and survival. For instance, some oxadiazole-containing compounds have been shown to induce apoptosis in cancer cells.

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

5-tert-butyl-1,2,4-oxadiazol-3-amine represents a molecule of interest within the broader class of bioactive oxadiazoles. While specific experimental data on its synthesis and biological activity are sparse, established chemical principles allow for the confident postulation of a viable synthetic route. The known antimicrobial and cytotoxic activities of related 3-amino-1,2,4-oxadiazoles suggest that this compound warrants further investigation for its potential therapeutic applications. The protocols and information presented in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and similar heterocyclic compounds. Experimental validation of the proposed synthesis and a thorough biological screening are critical next steps in elucidating the true potential of 5-tert-butyl-1,2,4-oxadiazol-3-amine.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of 3-substituted 5-amino-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Investigation of 5-tert-butyl-1,2,4-oxadiazol-3-amine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in developing a wide array of therapeutic agents.[1][2] This technical guide provides a comprehensive theoretical framework for the study of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a representative member of this important class of heterocyclic compounds. While specific experimental and extensive theoretical data for this exact molecule are not prevalent in public literature, this document outlines the standard computational methodologies and expected data formats for a thorough theoretical investigation. The protocols and data presented herein are based on established computational practices for similar small organic molecules and serve as a robust template for future research endeavors. The aim is to provide researchers with a detailed procedural blueprint for conducting and reporting theoretical studies on this and related molecules.

Introduction to 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged" structure in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for esters and amides.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The tert-butyl group at position 5 and the amine group at position 3 of the core molecule under discussion are expected to significantly influence its steric and electronic properties, thereby modulating its potential biological activity and pharmacokinetic profile.[3]

Hypothetical Computational Workflow

A typical theoretical investigation of a small molecule like 5-tert-butyl-1,2,4-oxadiazol-3-amine would follow a structured computational workflow. This workflow, illustrated below, ensures a systematic analysis from basic structural properties to more complex electronic and spectroscopic features.

Caption: A typical workflow for the theoretical study of an organic molecule.

Molecular Structure and Properties (Hypothetical Data)

Following the computational workflow, a series of quantitative data points would be generated. The tables below present hypothetical but realistic data for the optimized geometry and electronic properties of 5-tert-butyl-1,2,4-oxadiazol-3-amine, as would be obtained from Density Functional Theory (DFT) calculations.

Table 1: Hypothetical Optimized Geometric Parameters

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | O1-N2 | 1.42 |

| N2-C3 | 1.31 | |

| C3-N4 | 1.38 | |

| N4-C5 | 1.30 | |

| C5-O1 | 1.35 | |

| C3-N(amine) | 1.36 | |

| C5-C(tert-butyl) | 1.53 | |

| Bond Angles | C5-O1-N2 | 105.0 |

| O1-N2-C3 | 108.0 | |

| N2-C3-N4 | 115.0 | |

| C3-N4-C5 | 103.0 | |

| N4-C5-O1 | 109.0 | |

| Dihedral Angle | N2-C3-N(amine)-H | 180.0 |

Table 2: Hypothetical Electronic and Spectroscopic Data

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

| Prominent IR Frequencies (cm⁻¹) | 3450 (N-H stretch), 2980 (C-H stretch), 1650 (C=N stretch) |

| Calculated ¹³C NMR Shifts (ppm) | C3: 168.0, C5: 175.0 |

| Calculated UV-Vis λmax (nm) | 230 |

Detailed Methodologies and Protocols

The following sections detail the standard protocols for the computational experiments outlined in the workflow.

Geometry Optimization and Frequency Analysis

Objective: To find the most stable conformation of the molecule and confirm it is at a true energy minimum.

Protocol:

-

The initial 3D structure of 5-tert-butyl-1,2,4-oxadiazol-3-amine is generated using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

The resulting structure is then used as the input for a more accurate quantum mechanical calculation.

-

Density Functional Theory (DFT) is employed for the main optimization. A common and effective combination of functional and basis set is B3LYP with the 6-311++G(d,p) basis set.[4][5]

-

The optimization calculation is run until the forces on the atoms converge to a predefined threshold, indicating a stationary point on the potential energy surface has been reached.

-

Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum.

Electronic Structure Analysis

Objective: To understand the electronic properties, charge distribution, and reactivity of the molecule.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The energy gap (ΔE = E_LUMO - E_HOMO) is determined to assess chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is useful for predicting how the molecule might interact with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[6] This provides a detailed picture of the bonding within the molecule.

Prediction of Spectroscopic Properties

Objective: To predict the IR, NMR, and UV-Vis spectra, which can be used to aid in the experimental characterization of the molecule.

Protocol:

-

IR Spectrum: The vibrational frequencies and corresponding intensities are obtained from the frequency analysis. These are used to plot a theoretical IR spectrum.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the isotropic magnetic shielding constants. These are then converted to chemical shifts (δ) by referencing them to a standard (e.g., tetramethylsilane).

-

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed to obtain the vertical excitation energies and oscillator strengths.[4] These data are used to simulate the UV-Vis absorption spectrum.

Signaling Pathways and Logical Relationships

While this molecule is not directly implicated in a specific signaling pathway without experimental data, its structural motifs are common in pharmacologically active compounds. A hypothetical relationship for its mechanism of action, based on the general activities of oxadiazoles, could involve enzyme inhibition.

Caption: A generalized pathway for enzyme inhibition by a small molecule.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the computational study of 5-tert-butyl-1,2,4-oxadiazol-3-amine. By employing a systematic workflow of geometry optimization, electronic structure analysis, and spectroscopic prediction, a deep understanding of the molecule's intrinsic properties can be achieved. The methodologies and hypothetical data presented serve as a valuable resource and template for researchers in computational chemistry and drug discovery, facilitating further investigation into the promising therapeutic potential of the 1,2,4-oxadiazole class of compounds.

References

- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine|RUO [benchchem.com]

- 4. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine, a valuable building block in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic activities.

Introduction to 3-Amino-1,2,4-Oxadiazoles

The 3-amino-1,2,4-oxadiazole moiety is a prominent structural feature in medicinal chemistry due to its bioisosteric relationship with amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of this heterocyclic system have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The presence of the amino group at the 3-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Biological Significance and Potential Applications

While the specific biological activity of 5-tert-butyl-1,2,4-oxadiazol-3-amine is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazoles is associated with a diverse array of pharmacological activities. These include:

-

Anticancer Activity: Various substituted 1,2,4-oxadiazoles have demonstrated cytotoxic effects against several human cancer cell lines.[2]

-

Anti-inflammatory Activity: This class of compounds has been explored for its potential to modulate inflammatory pathways.[2]

-

Antimicrobial Activity: 1,2,4-oxadiazole derivatives have shown promise as antibacterial and antifungal agents.[1][3]

-

Antitubercular Activity: Certain oxadiazole compounds have been identified as potent inhibitors against Mycobacterium tuberculosis.[2]

The synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine provides a platform for the development of novel therapeutic agents in these and other disease areas. The tert-butyl group can confer increased lipophilicity and metabolic stability to potential drug candidates.

Experimental Protocols

The synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine is presented as a two-step process, commencing with the preparation of the key intermediate, N'-hydroxy-2,2-dimethylpropanimidamide (tert-butyl amidoxime).

Step 1: Synthesis of N'-hydroxy-2,2-dimethylpropanimidamide

This protocol is adapted from established methods for the synthesis of amidoximes from nitriles.[4][5]

Materials:

-

2,2-Dimethylpropanenitrile (Trimethylacetonitrile or Isobutyronitrile)

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) in a 3:1 (v/v) mixture of ethanol and water.

-

To this stirring solution, add 2,2-dimethylpropanenitrile (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain stirring for 4-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Extract the remaining aqueous solution three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-hydroxy-2,2-dimethylpropanimidamide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine

This protocol is based on the general principle of reacting an amidoxime with cyanogen bromide to form a 3-amino-1,2,4-oxadiazole.

Materials:

-

N'-hydroxy-2,2-dimethylpropanimidamide (from Step 1)

-

Cyanogen bromide

-

Methanol

-

Sodium bicarbonate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N'-hydroxy-2,2-dimethylpropanimidamide (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled amidoxime solution.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate of 5-tert-butyl-1,2,4-oxadiazol-3-amine is collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| 1 | Amidoxime Formation | 2,2-Dimethylpropanenitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol/Water | Reflux (~80) | 4 - 8 | Up to 99[5] |

| 2 | Oxadiazole Cyclization | N'-hydroxy-2,2-dimethylpropanimidamide | Cyanogen bromide | Methanol | Room Temperature | 12 - 24 | - |

Note: The yield for Step 2 is not explicitly reported in the literature for this specific substrate and will be dependent on the optimization of reaction conditions.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Caption: Two-step synthesis of 5-tert-butyl-1,2,4-oxadiazol-3-amine.

Logical Relationship of 1,2,4-Oxadiazole Synthesis

This diagram illustrates the general principle of 1,2,4-oxadiazole synthesis from an amidoxime.

Caption: General pathway for 1,2,4-oxadiazole formation.

References

- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analytical Characterization of 5-tert-butyl-1,2,4-oxadiazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-oxadiazole ring is a key heterocyclic motif found in a variety of pharmacologically active compounds, recognized for its role as a bioisostere for esters and amides.[1] Compounds incorporating this scaffold exhibit a broad spectrum of biological activities.[1][2] The characterization of novel derivatives, such as 5-tert-butyl-1,2,4-oxadiazol-3-amine, is a critical step in drug discovery and development. It ensures the unequivocal confirmation of the chemical structure, determines its purity, and establishes a reference for future studies.

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 5-tert-butyl-1,2,4-oxadiazol-3-amine using a suite of standard analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.

Physicochemical Properties

A summary of the basic physicochemical properties for the target compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| Chemical Structure | |

| 5-tert-butyl-1,2,4-oxadiazol-3-amine |

Overall Analytical Workflow

The comprehensive characterization of a newly synthesized compound like 5-tert-butyl-1,2,4-oxadiazol-3-amine follows a logical progression of analytical techniques to confirm its identity, purity, and structure. The typical workflow is outlined below.

Chromatographic Analysis: Purity Determination by RP-HPLC

Application Note: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a fundamental technique for assessing the purity of synthesized compounds. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a UV detector, the purity of 5-tert-butyl-1,2,4-oxadiazol-3-amine can be quantified as a percentage of the total peak area. A typical HPLC method for oxadiazole derivatives involves a gradient elution to ensure the separation of components with varying polarities.[3][4]

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Further dilute to a working concentration of 50-100 µg/mL with the initial mobile phase composition.

-

Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 100 mm, 5 µm particle size.[3]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30-40 °C.[4]

-

Detection Wavelength: 214 nm and 254 nm.[3]

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Data Presentation:

| Compound | Retention Time (t R) | Purity (%) at 254 nm |

| 5-tert-butyl-1,2,4-oxadiazol-3-amine | Hypothetical: 6.8 min | Hypothetical: >98.5% |

Mass Spectrometry: Molecular Weight Confirmation

Application Note: Mass spectrometry (MS) is an essential tool for confirming the molecular weight of a synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like oxadiazoles, which typically form protonated molecular ions [M+H]⁺ in positive ion mode.[3] High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the ion, which can be used to confirm the elemental composition with high confidence.[5] Fragmentation patterns observed in MS/MS experiments can offer additional structural confirmation, as 1,2,4-oxadiazole systems are known to undergo characteristic ring cleavage.[6]

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. mdpi.com [mdpi.com]

- 3. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR Characterization of 5-tert-butyl-1,2,4-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The chemical structure of 5-tert-butyl-1,2,4-oxadiazol-3-amine suggests a simple yet informative NMR spectrum. The key structural features to be identified are the tert-butyl group, the amine group, and the oxadiazole ring.

Based on the structure, the following signals can be predicted:

-

¹H NMR: Two distinct signals are expected: one for the protons of the tert-butyl group and another for the protons of the amine group.

-

¹³C NMR: Four signals are anticipated, corresponding to the two distinct carbons of the tert-butyl group and the two carbons of the oxadiazole ring.

The predicted chemical shifts (δ) are influenced by the electronic environment of the nuclei. The electronegative nitrogen and oxygen atoms in the oxadiazole ring will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

Table 1: Predicted ¹H and ¹³C NMR Data for 5-tert-butyl-1,2,4-oxadiazol-3-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| ¹H | ~1.4 | Singlet (s) | 9H | -C(CH₃)₃ |

| ¹H | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ |

| ¹³C | ~28 | Quartet (q) | - | -C(C H₃)₃ |

| ¹³C | ~35 | Singlet (s) | - | -C (CH₃)₃ |

| ¹³C | ~168 | Singlet (s) | - | C3 (Oxadiazole ring) |

| ¹³C | ~180 | Singlet (s) | - | C5 (Oxadiazole ring) |

Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following are generalized protocols for the NMR analysis of small organic molecules like 5-tert-butyl-1,2,4-oxadiazol-3-amine.[1][2] Instrument-specific parameters may require optimization.

Protocol 1: Sample Preparation

-

Compound Purity: Ensure the sample of 5-tert-butyl-1,2,4-oxadiazol-3-amine is of high purity. Impurities will complicate spectral analysis.

-